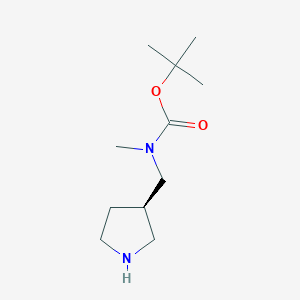

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Overview

Description

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate, also known as a pyrrolidine derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including its role as an inhibitor of various enzymes and its effects on cellular processes. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- Canonical SMILES : CC(C)(C(=O)O)N1CCCCC1C(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a potent inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial in regulating nitric oxide levels in the nervous system. Inhibition of nNOS can lead to therapeutic effects in conditions such as cerebral ischemia and neurodegenerative diseases .

1. Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory effects on nNOS, with studies indicating improved selectivity over other nitric oxide synthase isoforms . This selectivity is essential for minimizing side effects associated with broader-spectrum inhibitors.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be around 250 μg/mL, indicating potential as an antimicrobial agent .

3. Neuroprotective Effects

In animal models, this compound showed promise in protecting against hypoxia-induced neuronal damage. It significantly reduced mortality rates and the incidence of cerebral palsy phenotypes in newborn rabbits exposed to hypoxic conditions .

Case Study 1: Neuroprotection in Cerebral Ischemia

A study conducted on rabbit models demonstrated that administration of this compound prior to inducing hypoxia significantly decreased neuronal death and improved neurological outcomes. The compound's mechanism was linked to its ability to inhibit nNOS, thus reducing excessive nitric oxide production during ischemic events .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated that while it possessed moderate antibacterial properties, further structural modifications could enhance its efficacy and broaden its spectrum of activity .

Data Summary Table

Properties

IUPAC Name |

tert-butyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTZUPNLSITARI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680478 | |

| Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064051-97-3 | |

| Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.